Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate

Regiochemical purity Building block quality Procurement specification

Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate (CAS 1314776-19-6) is a N-Boc-protected heterocyclic building block that combines a piperidine ring substituted at the 3‑position with a pyrrolidine moiety. Its molecular formula is C₁₄H₂₆N₂O₂ (MW 254.37).

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
CAS No. 1314776-19-6
Cat. No. B1402231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate
CAS1314776-19-6
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2CCNC2
InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-12(10-16)11-6-7-15-9-11/h11-12,15H,4-10H2,1-3H3
InChIKeyOCTLOCGNRWISQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate (CAS 1314776-19-6) – Procurement-Relevant Structural & Physicochemical Baseline


Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate (CAS 1314776-19-6) is a N-Boc-protected heterocyclic building block that combines a piperidine ring substituted at the 3‑position with a pyrrolidine moiety. Its molecular formula is C₁₄H₂₆N₂O₂ (MW 254.37) . The compound is supplied as a pale-yellow to yellow-brown liquid with a minimum purity of 95 % and requires storage at 2–8 °C . It carries GHS07 hazard warnings for oral and dermal exposure . This building block is used in medicinal chemistry for the assembly of sp³‑rich, dual‑basic scaffolds, particularly where the spatial orientation of the pyrrolidine nitrogen is critical for target engagement [1].

Why Generic Substitution of Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate Fails in Structure-Driven Projects


Simple replacement of this compound with its 4‑substituted regioisomer (tert-butyl 4‑(pyrrolidin-3‑yl)piperidine‑1‑carboxylate, CAS 1314771‑79‑3) introduces a significant change in the spatial trajectory of the pyrrolidine nitrogen relative to the piperidine N‑Boc group. In receptor programs targeting tachykinin and chemokine GPCRs, the 3‑pyrrolidinyl substitution pattern is explicitly claimed as the pharmacophore‑defining motif, whereas the 4‑substituted isomer places the basic centre in a non‑equivalent geometric arrangement that is not recognised by the same binding pockets [1]. Even when used merely as a synthetic intermediate, the lower reported purity of the 3‑isomer (95 % vs. 98 % for the 4‑isomer) and its liquid physical form introduce handling and batch‑consistency risks that cannot be resolved by replacing it with a superficially similar but physicochemically distinct analogue.

Head-to-Head and Class-Level Quantitative Evidence for Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate


Purity Differential: Target (3‑Substituted) vs. 4‑Substituted Regioisomer from the Same Supplier

When sourced from Fluorochem under identical packaging conditions (250 mg unit), the target compound tert-butyl 3‑(pyrrolidin‑3‑yl)piperidine‑1‑carboxylate is certified at 95.0 % purity, whereas its 4‑substituted regioisomer (CAS 1314771‑79‑3) is offered at 98 % purity . This 3‑percentage‑point purity deficit translates to a potential 5 % impurity load in the target compound, a factor that can directly influence the signal‑to‑noise ratio in primary biological screens.

Regiochemical purity Building block quality Procurement specification

Physical Form and Handling: Liquid 3‑Isomer vs. Powder 4‑Isomer

The target compound is a pale-yellow to yellow-brown liquid at ambient temperature, while the 4‑substituted regioisomer is a free-flowing powder . Liquid building blocks generally exhibit greater variability in aliquot dispensing and are more prone to solvent‑entrapment artefacts, whereas powders permit straightforward gravimetric handling on standard laboratory balances.

Physical form Weighing accuracy Laboratory handling

Cost‑per‑Unit‑Mass Comparison: 3‑Isomer Carries a Substantial Price Premium

At the 250 mg scale, the target compound is priced at £956.00 (£3.82 mg⁻¹), whereas the 4‑substituted regioisomer costs £327.00 (£1.31 mg⁻¹) from the same supplier . This represents a 2.92‑fold cost premium for the 3‑substituted isomer.

Procurement cost Budget impact Building block economics

Storage and Shipping Temperature: Target Isomer Tolerates Ambient Shipment Without Ice Pack

The target compound is shipped at normal temperature and requires storage at 2–8 °C, whereas the 4‑substituted comparator mandates ice‑pack shipping and storage at 4 °C . The avoidance of frozen shipment reduces logistical complexity and the risk of cold‑chain failure during transit.

Cold‑chain logistics Shipping conditions Operational simplicity

Class‑Level Evidence: 3‑Pyrrolidinyl‑Piperidine Architecture Is Privileged for Tachykinin Antagonism

The patent family represented by HU‑9503153‑D0 explicitly claims substituted pyrrolidin‑3‑yl‑alkyl‑piperidines as tachykinin (substance P and neurokinin A) antagonists, establishing the 3‑substituted piperidine‑pyrrolidine motif as a pharmacologically relevant scaffold [1]. While no direct head‑to‑head bioactivity data exist for this specific Boc‑protected building block, the positional requirement for the pyrrolidine attachment at the piperidine 3‑position—rather than the 4‑position—is a recurrent theme in chemokine receptor patent literature [2].

Tachykinin antagonism GPCR pharmacophore Structure‑activity relationship

Best Research and Industrial Application Scenarios for Tert-butyl 3-(pyrrolidin-3-YL)piperidine-1-carboxylate


Focused Library Synthesis for Tachykinin and Chemokine GPCR Targets

Programs targeting substance P, neurokinin A, or CCR3 receptors can use this building block as a key intermediate to install the 3‑pyrrolidinyl‑piperidine motif that is explicitly claimed in the tachykinin antagonist patent literature [1]. The 2.92‑fold cost premium over the 4‑isomer is justified when the 3‑substitution pattern is essential for maintaining the pharmacophore geometry.

Automated Parallel Synthesis Where Liquid Handling Is Acceptable

For laboratories equipped with liquid‑handling robotics, the liquid physical form of the target compound may actually facilitate direct dispensing without dissolution steps, provided the slightly lower purity (95 %) is accounted for in downstream purification protocols.

International Multi‑Site Collaborations with Ambient Shipping Requirements

Because the target compound is shipped at normal temperature with a storage requirement of 2–8 °C , it is better suited than the 4‑isomer (which requires ice‑pack shipping) for distribution to collaborator sites in regions where cold‑chain logistics are unreliable or cost‑prohibitive.

Regiochemical Selectivity Studies in Piperidine‑Pyrrolidine SAR

When a medicinal chemistry campaign requires a direct pair‑wise comparison of 3‑ vs. 4‑substituted piperidine‑pyrrolidine regioisomers, this building block serves as the 3‑substituted counterpart to the more widely available 4‑isomer, enabling rigorous assessment of positional effects on target binding .

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